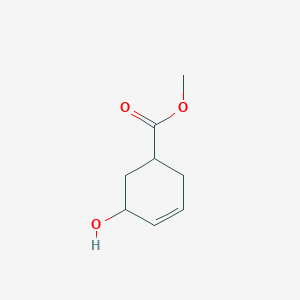

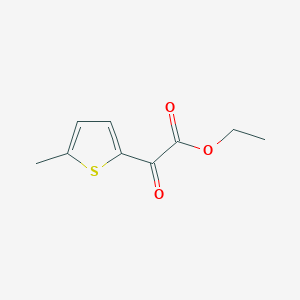

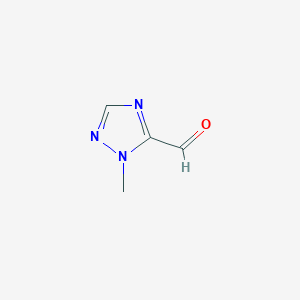

![molecular formula C12H19N3O2 B1315493 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- CAS No. 75328-29-9](/img/structure/B1315493.png)

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-

Overview

Description

“1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-” is a chemical compound commonly known as 4-(2-Morpholinoethoxy)aniline (MEA). It has a molecular formula of C12H19N3O2 .

Synthesis Analysis

The synthesis of MEA involves the reaction of 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine in ethanol. Palladium on carbon (Pd/C) is added as a catalyst. The reaction vessel is purged with nitrogen and then stirred under a hydrogen atmosphere for 18 hours . The product is filtered through a Celite plug, and the plug is washed with ethanol. The diamine is used without further purification .Chemical Reactions Analysis

The primary chemical reaction involving MEA is its synthesis from 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine . Other reactions, such as those leading to the formation of derivatives of MEA, are not well-documented in the available sources.Physical And Chemical Properties Analysis

MEA is a pale yellow crystalline powder. Other physical and chemical properties, such as boiling point and solubility, are not provided in the available sources .Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-, has been a subject of interest in various synthesis and chemical property studies. It has been involved in the synthesis of complex molecules, demonstrating its versatility as a building block in organic chemistry. For example, studies have shown its use in the synthesis of 2-(hydroxyphenylamino)- and 2-(aminophenylamino)-4-methylquinolines and N,N′-bis(4-methylquinolin-2-yl)benzenediamines, highlighting its role in forming compounds with potential applications in medicinal chemistry and materials science (Aleksanyan & Ambartsumyan, 2013).

Antimicrobial Activities

The compound has been explored for its potential in creating antimicrobial agents. Research into novel 1,2,4-Triazole derivatives, involving reactions with various primary amines including morpholine, showed some of these synthesized compounds possess good to moderate activities against test microorganisms, indicating the importance of morpholine derivatives in developing new antimicrobial strategies (Bektaş et al., 2007).

Photodynamic Therapy Applications

Moreover, the compound's derivatives have been investigated for their applications in photodynamic therapy (PDT). Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been synthesized and characterized, with studies revealing moderate to high quantum yields of singlet oxygen production. Their potential for PDT was investigated in vitro using cancer cell lines, showing promising biological effects against certain types of cancer, thus demonstrating the therapeutic potential of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- derivatives (Kucińska et al., 2015).

Tuberculostatic Activity

The compound has also been utilized in the synthesis of derivatives with potential tuberculostatic activity. Studies involving the synthesis of 1,1-bis-methylthio-2-nitro-ethene derivatives and their subsequent testing for tuberculostatic activity highlighted the chemical's role in generating novel compounds that may contribute to tuberculosis treatment strategies, underscoring the compound's utility in medicinal chemistry (Foks et al., 2005).

Safety And Hazards

properties

IUPAC Name |

4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIRYWCUGOTOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514445 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- | |

CAS RN |

75328-29-9 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)